9-nitro-9Z,11E-octadecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-nitro-9Z,11E-octadecadienoic acid is a nitro-fatty acid formed by the nitration of conjugated linoleic acid.
Vorbereitungsmethoden
9-nitro-9Z,11E-octadecadienoic acid is synthesized by exposing 9Z,11E-conjugated linoleic acid to acidified nitrite, peroxynitrite, gaseous nitrogen dioxide, or a combination of myeloperoxidase, hydrogen peroxide, and nitrite . These reaction conditions facilitate the nitration process, resulting in the formation of the nitro-fatty acid.
Analyse Chemischer Reaktionen
9-nitro-9Z,11E-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The nitro group can be substituted with other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, nitrite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-nitro-9Z,11E-octadecadienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study nitration reactions and the behavior of nitro-fatty acids.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating inflammatory diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-nitro-9Z,11E-octadecadienoic acid involves its interaction with various molecular targets and pathways. It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects. The nitro group plays a crucial role in its biological activity, influencing its interactions with cellular targets .
Vergleich Mit ähnlichen Verbindungen
9-nitro-9Z,11E-octadecadienoic acid is unique compared to other similar compounds due to its specific nitration pattern and resulting chemical properties. Similar compounds include:
9Z,11E-conjugated linoleic acid: The precursor to this compound.
Other nitro-fatty acids: Compounds with similar nitro groups but different fatty acid backbones.
These compounds share some chemical properties but differ in their specific biological activities and applications.
Eigenschaften
Molekularformel |
C18H31NO4 |
---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(9E,11E)-9-nitrooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h8,11,14H,2-7,9-10,12-13,15-16H2,1H3,(H,20,21)/b11-8+,17-14+ |
InChI-Schlüssel |
URRNFVDDJZKQGD-LDRANXPESA-N |
Isomerische SMILES |
CCCCCC/C=C/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCC=CC=C(CCCCCCCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.